2-(3,4-Dimethylphenyl)imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIMOTMFUSYFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 3,4 Dimethylphenyl Imidazole
Electrophilic and Nucleophilic Substitution Reactions
The imidazole (B134444) ring is an electron-rich aromatic system, making it prone to electrophilic substitution. In general, electrophilic attack on the imidazole ring occurs preferentially at the C4 or C5 positions, which are more electron-rich than the C2 position. globalresearchonline.net The 3,4-dimethylphenyl group at the C2 position in 2-(3,4-dimethylphenyl)imidazole is an electron-donating group, which further activates the imidazole ring towards electrophilic substitution.
Conversely, nucleophilic substitution on the imidazole ring is less common and typically requires the presence of an activating group or specific reaction conditions. globalresearchonline.net The C2 position of the imidazole ring is the most acidic and can be deprotonated by a strong base to form an imidazolide (B1226674) anion. youtube.com This anion is a potent nucleophile and can react with various electrophiles, leading to substitution at the C2 position. youtube.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct C-H functionalization of all three carbon atoms of the imidazole ring. nih.gov This methodology allows for the sequential and regioselective introduction of aryl groups, providing access to a wide range of substituted imidazole derivatives. nih.gov
Table 1: Regioselectivity of Reactions on the Imidazole Ring
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | C4, C5 globalresearchonline.net | Electron-donating substituents on the ring. |
| Nucleophilic Substitution | C2 youtube.comnih.gov | Deprotonation with a strong base to form an imidazolide anion. |
| Palladium-Catalyzed Arylation | C2, C4, C5 nih.gov | Choice of catalyst, base, and protecting groups. nih.gov |
Coordination Chemistry and Ligand Properties
The presence of two nitrogen atoms with different electronic properties makes imidazole and its derivatives excellent ligands in coordination chemistry. acs.orgwikipedia.org The pyridine-like nitrogen (N3) is the primary coordination site, acting as a σ-donor. wikipedia.org The this compound can act as a monodentate ligand through its N3 atom, forming coordination complexes with various metal ions.
The coordination ability of imidazole derivatives is crucial in the formation of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. acs.org The geometry and electronic properties of the imidazole ligand, along with the coordination preferences of the metal ion, dictate the final topology and properties of the MOF. Research has been conducted on the synthesis and characterization of metal complexes involving a dimethylphenyl imidazole dicarboxylate ligand, highlighting the strong coordination ability of such substituted imidazoles. researchgate.net These complexes can form three-dimensional supramolecular structures through intermolecular hydrogen bonds. researchgate.net
Furthermore, transition metal complexes containing imidazole ligands have been investigated for their catalytic activity in various organic transformations, such as olefin metathesis. mdpi.com The electronic and steric properties of the imidazole ligand can be fine-tuned by substituents on the ring, which in turn influences the catalytic performance of the metal complex.
Table 2: Examples of Metal Complexes with Imidazole-based Ligands
| Metal Ion | Imidazole-based Ligand | Application/Property | Reference |
| Technetium(V) | Methylimidazole | Model for Tc bonding to biomolecules. mdpi.com | |
| Cadmium(II), Nickel(II) | Tris(4-(1H-imidazol-1-yl)phenyl)amine | Fluorescent sensing of nitroaromatics and metal ions. nih.gov | |
| Ruthenium(II) | Imidazole | Olefin metathesis catalysis. mdpi.com | |
| Copper(II) | Imidazole derivatives | Synthesis of biologically active compounds. nih.gov |
Functional Group Interconversions and Post-Synthetic Modification
The this compound scaffold can be further functionalized through various chemical transformations. The N-H proton of the imidazole ring can be substituted with a variety of functional groups, such as alkyl or aryl groups, to modify the steric and electronic properties of the molecule.
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into existing molecular structures, particularly in the context of MOFs. nih.govrsc.orgrsc.org An MOF constructed with a linker containing the this compound moiety could undergo PSM to introduce new catalytic sites or to tune its surface properties. For instance, an amine-functionalized MOF can be modified through reactions with anhydrides or isocyanates. rsc.orgnih.gov This approach allows for the systematic tuning of the MOF's properties without altering its fundamental framework.
The functionalization of the imidazole ring itself can be achieved through various reactions. For example, the C-H bonds of the imidazole ring can be directly functionalized via palladium-catalyzed reactions, allowing for the introduction of new substituents. nih.govacs.org
Reaction Mechanism Studies
Understanding the reaction mechanisms of imidazole derivatives is crucial for predicting their reactivity and for designing new synthetic methodologies. The reaction of imidazoles with electrophiles, such as aryldiazonium ions, has been a subject of mechanistic studies. rsc.org These studies have shown that the reaction can proceed through different pathways depending on the reaction conditions and the nature of the imidazole derivative. rsc.org For instance, the reaction can involve either the neutral imidazole molecule or the imidazolide anion. rsc.org
Kinetic studies on the hydrolysis of esters catalyzed by imidazole have provided insights into the role of imidazole as a nucleophilic or general base catalyst. rsc.org The reaction of imidazole with phenyl acetates and trifluoroacetates in aqueous acetonitrile (B52724) has been investigated, and the mechanism was found to depend on the substrate. rsc.org For phenyl trifluoroacetates, imidazole acts as a general base catalyst for hydrolysis, while for phenyl acetates, it acts as a nucleophile. rsc.org These studies provide a framework for understanding the potential catalytic activity of this compound in similar reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to investigate the reaction mechanisms of imidazoles. researchgate.net These studies can provide valuable information on the transition state structures and energy barriers of different reaction pathways.
Structural Characterization and Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Specific ¹H (proton) and ¹³C (carbon-13) NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-(3,4-Dimethylphenyl)imidazole have not been found in the surveyed literature. Such data would be essential for confirming the arrangement of protons and carbon atoms within the molecule.
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are instrumental in establishing the connectivity between protons and carbons, and between neighboring protons, respectively. A search for published studies employing these techniques for the structural elucidation of this compound did not yield any specific results.
Vibrational Spectroscopy
No specific Fourier-Transform Infrared (FT-IR) spectroscopic data, which would detail the characteristic absorption bands for the functional groups present in this compound (such as N-H, C=N, C=C, and C-H stretches), could be located in the available scientific databases.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Specific mass spectral data for this compound, which would confirm its molecular mass and provide insights into its fragmentation pathways, were not found.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. A search of crystallographic databases revealed no published crystal structure for this compound.
Computational and Theoretical Chemistry Investigations
Structure-Property Relationship Predictions (Theoretical Aspects)
While extensive research exists on the computational and theoretical properties of the broader imidazole (B134444) class of compounds, applying that information here would violate the explicit instruction to focus solely on “2-(3,4-Dimethylphenyl)imidazole.” To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated without the specific data for this compound.
Preclinical Biological and Pharmacological Studies of 2 3,4 Dimethylphenyl Imidazole Derivatives
In Vitro Biochemical and Cellular Assays
Enzyme Inhibition Kinetics and Characterization
Derivatives of 2-(3,4-Dimethylphenyl)imidazole have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key enzymatic pathways. The imidazole (B134444) scaffold is a versatile structure in medicinal chemistry, known for its role in enzyme inhibition and receptor interactions. researchgate.net
One area of investigation has been the inhibition of cytochrome P450 (P450) enzymes, which are crucial for drug metabolism. nih.gov Antifungal agents containing an imidazole moiety have been shown to inhibit various P450 isoforms. nih.gov For instance, studies on antifungal imidazole derivatives revealed their nonselective inhibition of P450s. nih.gov Kinetic analyses of P450 3A4 inhibition by heterocyclic drugs, including those with imidazole structures, have indicated a complex, multi-step binding process. nih.gov This process often involves an initial loose binding followed by a slower conformational change leading to a more tightly bound enzyme-inhibitor complex. nih.gov The kinetics can be influenced by the specific structure of the inhibitor, with some showing lag phases in the onset of inhibition. nih.gov
Another significant target for imidazole derivatives is 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases, including skin disorders, diabetes, and cancer. nih.gov Researchers have developed potent and selective inhibitors of 12-LOX based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which can be conceptually related to substituted phenylimidazole structures. nih.gov These inhibitors have demonstrated nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.gov
Furthermore, imidazole derivatives have been explored as inhibitors of other enzymes like xanthine (B1682287) oxidase and acetylcholinesterase. mdpi.com A series of 2,4,5-triphenyl imidazole derivatives were synthesized and evaluated, with some compounds showing notable inhibitory activity against xanthine oxidase. mdpi.com
The inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, has also been studied using imidazole-related compounds. The inhibition kinetics can be competitive, where the inhibitor competes with the substrate for the active site. mdpi.com In competitive inhibition, the inhibitor does not affect the maximum reaction rate (Vmax) but increases the Michaelis-Menten constant (Km), indicating that higher substrate concentrations are needed to achieve half-maximal velocity. mdpi.com
The following table summarizes the inhibitory activity of selected imidazole derivatives against various enzymes.
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| Antifungal Imidazole Derivatives | Cytochrome P450 Isoforms | Ki values in the micromolar to nanomolar range for various CYPs | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives | 12-Lipoxygenase (12-LOX) | nM potency | nih.gov |
| 2,4,5-Triphenyl Imidazole Derivatives | Xanthine Oxidase (XO) | IC50 of 85.8 µg/mL for the most active compound | mdpi.com |
| Kojic Acid (Tyrosinase Inhibitor Example) | Tyrosinase | IC50 of 30 µM | mdpi.com |
Receptor Binding Affinities and Modulatory Effects
Derivatives of this compound have been investigated for their ability to bind to and modulate various receptors, highlighting their potential in treating a range of conditions, from neurological disorders to cardiovascular diseases. The imidazole moiety is a key pharmacophore that can be modified to achieve desired receptor affinity and selectivity. researchgate.net
One notable area of research is the development of ligands for dopamine (B1211576) receptors. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and their affinities for dopamine D2 and D3 receptors were evaluated. nih.gov While the inclusion of the imidazole moiety did not significantly enhance selectivity for D3 receptors, one compound, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, exhibited a D3 receptor affinity of 21 nM with a 7-fold selectivity over D2 receptors. nih.gov Several analogues in this series also demonstrated selective binding to sigma-1 receptors. nih.gov
Another important target is the imidazoline (B1206853) I2 receptor, which has been identified as a relevant target in neurodegenerative diseases like Alzheimer's. nih.gov Structural modifications of known I2 receptor ligands have led to the development of derivatives with an imidazole-linked heterocycle. nih.gov One such derivative, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), showed promising results in a mouse model of Alzheimer's disease, suggesting that I2 receptor ligands with an imidazole core could be a valuable therapeutic strategy. nih.gov
Dexmedetomidine, which has a (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole structure, is a highly selective α2-adrenergic receptor agonist. wikipedia.org It exhibits an α2:α1 selectivity ratio of 1620:1, making it significantly more selective than clonidine. wikipedia.org Its sedative effects are mediated by decreasing the activity of noradrenergic neurons in the locus ceruleus. wikipedia.org
Furthermore, researchers have explored the potential of imidazole derivatives as N-methyl-d-aspartate (NMDA) receptor imaging agents. nih.gov A series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues were synthesized and tested for their binding to GluN2B subunit-containing NMDA receptors. nih.gov This led to the identification of a promising fluorine-18 (B77423) labeled PET tracer, [18F]PF-NB1, which showed selective binding to GluN2B-rich brain regions. nih.gov
The table below presents the receptor binding affinities of selected imidazole derivatives.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity |
| 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole | Dopamine D3 Receptor | 21 nM | 7-fold selective for D3 vs D2 |
| Dexmedetomidine | α2-Adrenergic Receptor | High affinity | α2:α1 selectivity ratio of 1620:1 |
| [18F]PF-NB1 | GluN2B-containing NMDA Receptor | High affinity and specificity | Selective over σ1 and σ2 receptors |
Cell-Based Assays (e.g., mechanistic cytotoxicity, signaling pathway modulation)
Cell-based assays are crucial for evaluating the preclinical pharmacological profile of this compound derivatives, providing insights into their mechanisms of action, including cytotoxicity and modulation of cellular signaling pathways.
Several studies have investigated the cytotoxic effects of imidazole derivatives against various cancer cell lines. For instance, a series of 2-benzylnaphth[2,3-d]imidazoles were evaluated for their cancer cell growth inhibition. nih.gov Two compounds from this series demonstrated significant growth-inhibitory activities against some leukemia cancer cells and also showed activity against certain solid tumor cell lines. nih.gov Similarly, novel imidazole-1,2,3-triazole hybrids have been synthesized and screened for their anticancer activity against Caco-2, HCT-116, HeLa, and MCF-7 cancer cell lines, with some compounds showing significant activity. nih.gov The antiproliferative activity of 2,4,5-triphenyl imidazole derivatives has also been assessed against six different cancerous cell lines, with several compounds identified as being the most potent. mdpi.com
In the context of neurodegenerative diseases, cell-based assays have been used to demonstrate the neuroprotective effects of imidazole derivatives. Selected compounds with an imidazole-linked heterocycle, designed as imidazoline I2 receptor ligands, have shown neuroprotective properties and beneficial effects in an in vitro model of Parkinson's disease. nih.gov Specifically, they were able to rescue the human dopaminergic cell line SH-SY5Y from cell death induced by 6-hydroxydopamine and exhibited anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov
Furthermore, the ability of imidazole derivatives to modulate signaling pathways has been investigated. For example, some imidazole derivatives have been found to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, which is relevant for their potential as antithrombotic agents. nih.gov The cytotoxicity and bioimaging applications of a series of D-π-A type imidazole derivatives have also been explored. nih.gov These studies revealed that some of these compounds could be used as probes for specific cellular organelles, such as lysosomes and cytoplasm, with low cytotoxicity. nih.gov
The table below summarizes the findings from cell-based assays for various imidazole derivatives.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
| 2-Benzylnaphth[2,3-d]imidazoles | Leukemia and solid tumor cell lines | Growth inhibition | nih.gov |
| Imidazole-1,2,3-triazole hybrids | Caco-2, HCT-116, HeLa, MCF-7 | Anticancer activity | nih.gov |
| 2,4,5-Triphenyl Imidazole Derivatives | Six different cancerous cell lines | Antiproliferative activity | mdpi.com |
| Imidazole-linked heterocycles (I2 receptor ligands) | SH-SY5Y (human dopaminergic cell line) | Neuroprotection, rescue from 6-hydroxydopamine-induced cell death | nih.gov |
| D-π-A type imidazole derivatives | - | Low cytotoxicity, potential for bioimaging of lysosomes and cytoplasm | nih.gov |
Preclinical Antimicrobial Spectrum and Potency (e.g., antibacterial, antifungal)
The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria and fungi. researchgate.netresearchgate.net
Antibacterial Activity:
Derivatives of this compound have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govdocumentsdelivered.com The antibacterial efficacy can be influenced by the nature and position of substituents on the imidazole and phenyl rings.
Several studies have reported the synthesis and evaluation of novel imidazole derivatives with potent antibacterial properties. For example, some 2,4,5-trisubstituted imidazole derivatives have demonstrated promising results against various bacterial strains. documentsdelivered.com In one study, newly synthesized imidazole derivatives showed antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, albeit at different concentrations. nih.gov Another study highlighted that compounds with specific substitutions were highly active against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL. nih.gov
The mechanism of antibacterial action for imidazole derivatives can vary, with some studies suggesting they may disrupt cell wall synthesis or inhibit protein synthesis. nih.gov The development of resistance to existing antibiotics is a major public health concern, and imidazole derivatives represent a promising class of compounds for the development of new antibacterial drugs. documentsdelivered.com
Antifungal Activity:
Imidazole derivatives are widely recognized for their antifungal properties. sphinxsai.com Commercially available antifungal drugs like clotrimazole (B1669251) and miconazole (B906) contain an imidazole core. nih.govsphinxsai.com These drugs often work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. sphinxsai.com
Research has focused on synthesizing new imidazole derivatives with enhanced antifungal potency. For instance, some synthesized compounds have shown significant activity against Candida albicans, with one compound being more effective than the standard drug clotrimazole, exhibiting an MIC of 0.25 μg/mL. nih.gov The antifungal activity is also influenced by the substitution pattern on the imidazole ring.
The following table provides a summary of the antimicrobial activity of selected imidazole derivatives.
| Compound/Derivative Class | Target Microorganism(s) | Antimicrobial Potency (MIC) | Reference |
| 2,4,5-Trisubstituted Imidazole Derivatives | Staphylococcus aureus, Escherichia coli | Promising results against both Gram-positive and Gram-negative bacteria | documentsdelivered.com |
| Novel Imidazole Derivatives | Gram-positive and Gram-negative bacteria | Varied concentrations | nih.gov |
| Substituted Imidazole Derivatives | S. aureus, K. pneumoniae | 0.25 μg/mL | nih.gov |
| Substituted Imidazole Derivative | Candida albicans | 0.25 μg/mL | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule, in this case, this compound derivatives, influences its biological activity. researchgate.net By systematically modifying the chemical structure and observing the resulting changes in efficacy, researchers can design more potent and selective drug candidates. researchgate.net
For imidazole derivatives, the imidazole scaffold provides multiple sites for modification, each contributing uniquely to the pharmacological properties. researchgate.net These modifications can include substitutions at various positions on the imidazole ring as well as on the phenyl ring. The insights gained from SAR studies are invaluable for rational drug design. researchgate.net
For example, in the development of inhibitors for the DNA damage response pathway, a comprehensive SAR was conducted around an initial hit molecule to develop highly potent inhibitors. chemrxiv.org This involved exploring various substitutions to enhance the inhibitory activity. chemrxiv.org Similarly, SAR studies of imidazo[1,2-a]pyridine (B132010) derivatives as autotaxin inhibitors led to the identification of compounds with high activity in both biochemical and plasma assays. nih.gov
Impact of Substitution Patterns on Biological Efficacy
The biological efficacy of this compound derivatives is significantly influenced by the pattern of substitution on both the phenyl and imidazole rings.
In the context of antiproliferative and antibacterial activity of benzoxazole (B165842) derivatives, which share structural similarities with phenylimidazole compounds, the substitutions at the C-2 and C-5 positions of the benzoxazole ring are critical for biological activity. mdpi.com Specifically, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring generally showed higher antiproliferative activity. mdpi.com Furthermore, substitutions at the 4-position of the phenyl ring with a morpholine (B109124) or an N,N-diethyl group also led to enhanced activity. mdpi.com
For imidazole-coumarin conjugates developed as anti-hepatitis C virus (HCV) agents, the presence of a hydrogen atom at the N(1) position of the imidazole nucleus was found to be beneficial for activity. mdpi.com Additionally, the introduction of substituents such as chloro, fluoro, bromo, methyl, and methoxy groups on the coumarin (B35378) moiety substantially increased the potency and selectivity of the compounds. mdpi.com
In the development of 12-lipoxygenase inhibitors, SAR studies of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed that specific substitutions led to compounds with nanomolar potency and excellent selectivity. nih.gov
These examples underscore the importance of systematic substitution to optimize the biological activity of imidazole-based compounds. The electronic and steric properties of the substituents play a crucial role in the interaction of the molecule with its biological target.
The following table summarizes the impact of substitution patterns on the biological efficacy of related compound classes.
| Compound Class | Key Substitution Positions | Favorable Substituents for Enhanced Efficacy |
| Benzoxazole Derivatives (Antiproliferative) | 3- and 4-positions of the phenyl ring | Methoxy at position 3; Morpholine or N,N-diethyl at position 4 |
| Imidazole-Coumarin Conjugates (Anti-HCV) | N(1) of imidazole; Coumarin ring | Hydrogen at N(1); Cl, F, Br, Me, OMe on coumarin |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives (12-LOX inhibitors) | Benzenesulfonamide scaffold | Specific substitutions leading to nanomolar potency |
Rational Design and Optimization of Derivatives
The rational design of derivatives based on the imidazole scaffold, including structures related to this compound, is a strategic approach in medicinal chemistry to enhance therapeutic potential. This process involves systematic structural modifications to optimize a compound's affinity for its biological target, improve its pharmacokinetic profile, and minimize off-target effects.
Researchers have employed several strategies in the design and optimization of imidazole derivatives for various therapeutic targets. For instance, in the development of antagonists for the CXCR3 receptor, a series of imidazole derivatives were designed and optimized to improve their antagonistic activity and pharmacokinetic properties. This optimization also focused on reducing the formation of glutathione (B108866) conjugates, a common metabolic pathway that can lead to toxicity. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, the rational design of imidazole-containing compounds has targeted the imidazoline I2 receptors (I2-IR). nih.govdrugtargetreview.com Scientists have synthesized new families of I2-IR ligands by creating structural modifications to known ligands. drugtargetreview.com One approach involved diastereoselective synthesis to produce a range of compounds, which helped in defining the structure-activity relationship (SAR) and identifying the structural features necessary for optimal ligand-receptor affinity. drugtargetreview.com For example, the synthesis of benzofuranyl-2-imidazoles, such as LSL60101, led to compounds with high affinity for human brain I2-IR and predicted brain permeability. nih.govub.edu Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often run in parallel to guide the design process, ensuring that the synthesized molecules possess drug-like properties. nih.govnih.govresearchgate.net
For anticancer applications, novel 2-aryl-1H-benzo[d]imidazole derivatives have been designed as microtubule targeting agents that bind to the colchicine (B1669291) site. nih.gov Similarly, other design strategies have focused on creating imidazole derivatives as inhibitors of key enzymes in cancer progression, such as aromatase. researchgate.net These design efforts often utilize computational tools like molecular docking to predict the binding affinity of the designed molecules with their target proteins, guiding the selection of candidates for synthesis and biological evaluation. researchgate.net
The table below summarizes various rational design strategies for imidazole derivatives.
| Therapeutic Target | Design Strategy | Intended Optimization | Resulting Derivative Class |
| CXCR3 Receptor | Modification of imidazole substituents | Enhanced antagonism, improved pharmacokinetics, reduced metabolite formation | Potent CXCR3 Antagonists |
| Imidazoline I2 Receptor | Diastereoselective synthesis, structural modification | High-affinity binding, brain permeability, neuroprotective effects | Benzofuranyl-2-imidazoles, (2-imidazolin-4-yl)phosphonates |
| Microtubules (Colchicine site) | Synthesis of 2,5-substituted derivatives | Disruption of microtubule formation, anticancer activity | 2-aryl-1H-benzo[d]imidazole derivatives |
| Aromatase | Structure-based design, Debus-Radziszewski reaction | Enzyme inhibition, anticancer potential | Novel imidazole derivatives |
In Vivo Preclinical Pharmacological Investigations (Animal Models)
Preclinical in vivo studies in animal models are crucial for evaluating the pharmacological effects of new chemical entities. Derivatives of the 2-(aryl)imidazole scaffold have been investigated in various animal models for different therapeutic indications.
A prominent example is Dexmedetomidine, a derivative bearing a 2,3-dimethylphenyl group, which has been extensively studied in animal models including dogs, cats, and horses for its sedative properties. wikipedia.orgnih.gov These studies have been fundamental in establishing its use in veterinary medicine for sedation and as a preanesthetic agent. wikipedia.org
In the field of neurodegenerative diseases, novel imidazoline I2 receptor ligands have been tested in mouse models of Alzheimer's disease and aging, such as the 5xFAD and SAMP8 mice. nih.govnih.gov In these studies, chronic treatment with these ligands was shown to prevent cognitive decline and improve behavioral symptoms associated with dementia, such as anxiety and social deficits. science.eus For instance, the administration of the I2-IR ligand LSL60101 to 5xFAD mice resulted in measurable neuroprotective effects. nih.govub.edu Another study demonstrated that treatment with specific I2-IR ligands improved cognition and behavior in female SAMP8 mice. nih.gov These investigations provide in vivo proof-of-concept for the therapeutic potential of these compounds. drugtargetreview.comscience.eus
Mechanistic Pharmacodynamics in Animal Models
Mechanistic pharmacodynamic studies aim to elucidate how a drug produces its effects at a molecular and systemic level. For 2-(aryl)imidazole derivatives, these mechanisms are closely tied to their specific biological targets.
Dexmedetomidine functions as a highly selective and potent α2-adrenergic receptor agonist, with an α2:α1 selectivity ratio of 1620:1. wikipedia.orgrug.nl Its sedative and analgesic effects are achieved by binding to α2-receptors in the locus coeruleus of the brainstem. This action decreases the activity of noradrenergic neurons, which in turn increases the downstream activity of inhibitory GABAergic neurons, leading to sedation that mimics natural sleep without significant respiratory depression. wikipedia.orgrug.nlresearchgate.net In horses, population pharmacodynamic modeling has been used to characterize the relationship between plasma drug concentration and clinical effects like sedation (measured by head height) and heart rate reduction. nih.gov
For the imidazole derivatives targeting I2-imidazoline receptors in Alzheimer's disease models, the pharmacodynamic mechanism is linked to neuroprotection. science.eus In vivo studies in 5xFAD mice treated with the I2-IR ligand LSL60101 showed a decrease in the pro-apoptotic FADD protein and a reduction in markers of oxidative stress in the hippocampus. nih.govub.edu Further research in SAMP8 mice revealed that these ligands could diminish the processing of amyloid precursor protein and increase the levels of amyloid-β degrading enzymes in the hippocampus, while also mitigating neuroinflammation. nih.govscience.eus These findings suggest that the cognitive and behavioral improvements observed are due to the modulation of pathways involved in apoptosis, oxidative stress, and neuroinflammation. nih.govscience.eus
Preclinical Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Excretion – Mechanistic Studies)
The study of pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes a drug—is essential for preclinical development. Several derivatives of the imidazole class have undergone such characterization in animal models.
Dexmedetomidine, a (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole, exhibits linear pharmacokinetics. wikipedia.org Following intravenous administration, it has a rapid distribution half-life of about 6 minutes in healthy human volunteers. wikipedia.org Its terminal elimination half-life is in the range of 2 to 3 hours. wikipedia.org Dexmedetomidine is approximately 94% bound to plasma proteins, primarily albumin. wikipedia.org The drug undergoes extensive hepatic metabolism, mainly through glucuronidation and oxidation by cytochrome P450 enzymes (notably CYP2A6), into inactive metabolites that are excreted in the urine. wikipedia.orgrug.nl High inter-individual variability in its pharmacokinetics has been noted, influenced by factors like body size and hepatic function. rug.nlresearchgate.netresearchgate.net
For imidazole derivatives developed for neurodegenerative disorders, pharmacokinetic properties are critical, especially the ability to cross the blood-brain barrier. The benzofuranyl-2-imidazole derivative LSL60101 was found to have an optimal pharmacokinetic profile in mice, and in silico ADMET studies predicted good brain permeability for the compound family. nih.gov
The table below presents a summary of key pharmacokinetic parameters for selected imidazole derivatives from preclinical studies in various animal species.
| Compound/Derivative | Animal Model | t½ (Half-life) | Cmax | Tmax | Protein Binding | Primary Metabolism |
| Dexmedetomidine | Humans | 2.1 - 3.1 hours | - | - | ~94% | Hepatic (Glucuronidation, CYP2A6 oxidation) |
| Dexmedetomidine | Cats (IM) | 70.2 ± 48 min | 2.2 ± 1.9 ng/mL | 26.4 ± 19.8 min | - | Hepatic |
| LSL60101 | Mice | - | - | - | - | - |
Data not available is represented by "-". IM: Intramuscular.
Applications in Materials Science and Catalysis
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The imidazole (B134444) moiety, with its nitrogen atoms, readily coordinates with metal ions, making 2-(3,4-Dimethylphenyl)imidazole and its derivatives suitable building blocks for Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their high porosity and tunable structures.
Design, Synthesis, and Structural Characterization
The design and synthesis of MOFs and coordination polymers often involve the reaction of a metal salt with an organic linker under hydrothermal or solvothermal conditions. The specific structure of the resulting framework is influenced by factors such as the coordination geometry of the metal ion and the nature of the organic ligand.
A derivative of this compound, 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMPhIDC), has been used to synthesize five different metal-organic frameworks with manganese, lead, cadmium, copper, and zinc. nih.gov These compounds were synthesized under hydro(solvo)thermal conditions and their structures were determined using single-crystal X-ray diffraction. nih.gov The resulting MOFs exhibited a range of dimensionalities, from one-dimensional chains to three-dimensional frameworks. For instance, the manganese-based polymer displayed a 3D noninterpenetrated framework with one-dimensional open channels. nih.gov In these structures, the imidazole dicarboxylate ligand demonstrated various coordination modes, highlighting its versatility in constructing diverse architectures. nih.gov
The synthesis of new one- and two-dimensional Fe(II) coordination polymers using imidazole derivatives has also been reported. mdpi.com These studies demonstrate the systematic design of polymeric dimensionality by carefully selecting the imidazole-based ligands. mdpi.com The resulting structures can range from 2D sheet-like Hofmann-like structures to 1D chains, depending on the substituents on the imidazole ring. mdpi.com
Here is a data table summarizing the structural characteristics of some MOFs synthesized with a derivative of this compound:
| Metal Ion | Resulting Polymer Formula | Dimensionality | Key Structural Feature |
| Manganese (Mn) | [Mn3(H2DMPhIDC)2(HDMPhIDC)2(bpp)]n | 3D | Noninterpenetrated framework with 1D open channels |
| Lead (Pb) | [Pb4(DMPhIDC)2(OH)2]n | 2D | Stepped (4,4,4,4,6,6)-connected topology |
| Cadmium (Cd) | [Cd(HDMPhIDC)(en)]n | 1D | Left-handed helix chain |
| Copper (Cu) | [Cu3(HDMPhIDC)3(Py)3]n | 3D | Supramolecular network with a 1D corrugated chain |
| Zinc (Zn) | {[Zn2(HDMPhIDC)2(Phen)2]2·H2O}n | 3D | Supramolecular network with a 1D corrugated chain |
Table based on data from Jia et al., Dalton Trans., 2014. nih.gov
Potential Applications in Gas Storage, Separation, and Sensing
The porous nature of MOFs makes them promising candidates for applications in gas storage and separation. usf.edursc.orgberkeley.edu The ability to tune the pore size and functionalize the pore walls of MOFs allows for the selective adsorption of specific gases. usf.edu For instance, MOFs with high porosity and functionalized surfaces have shown potential for CO2 capture, which is crucial for addressing global warming. usf.edu
The development of MOFs for natural gas storage is an active area of research, with the goal of creating materials that can store methane (B114726) at high densities under moderate pressures. rsc.orgberkeley.edu While specific data on MOFs derived directly from this compound for gas storage is limited, the general principles of MOF design suggest that its derivatives could be tailored for such applications. The introduction of functional groups or the use of specific metal clusters can enhance the interaction with gas molecules, leading to improved storage capacities. usf.edu
Furthermore, MOFs can be designed as chemical sensors. The interaction of analyte molecules with the framework can lead to a detectable change in the material's properties, such as its fluorescence. researchgate.net For example, a Cu(II)-based MOF has been shown to detect ammonia (B1221849) through a color change, with the material being recyclable for at least three cycles. nih.gov Another example is the use of a UiO-66-NH2 MOF for the detection of nerve agent simulants at ppb levels by monitoring the work function shift. researchgate.net
Ligand Design in Catalysis
The imidazole ring is a common feature in ligands used for catalysis due to its ability to coordinate with a wide range of transition metals. The substituents on the imidazole ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.
Homogeneous Catalysis Applications
In homogeneous catalysis, metal complexes containing imidazole-based ligands can catalyze a variety of organic transformations. While specific examples detailing the use of this compound in homogeneous catalysis are not prevalent in the provided search results, the broader context of imidazole derivatives in catalysis is well-established. For instance, rhodium and copper catalysts are used in the synthesis of indazoles through sequential C-H activation and annulation reactions. nih.gov
Heterogeneous Catalysis and Nanocomposite Systems
Heterogeneous catalysts are often preferred in industrial processes due to their ease of separation from the reaction mixture. Imidazole derivatives can be incorporated into heterogeneous catalytic systems, for example, by immobilizing them on a solid support.
Recent advancements have focused on the use of heterogeneous catalysts for the synthesis of imidazole derivatives themselves. researchgate.net This includes the use of metal-organic frameworks (MOFs) as catalysts. For example, a chromium-containing MOF, MIL-101, has been used as an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This method offers advantages such as short reaction times, high yields, and easy catalyst recovery. mdpi.com Similarly, magnetic Fe3O4@FU nanocomposites have been employed as a heterogeneous catalyst for the synthesis of imidazole derivatives. frontiersin.org
The development of novel catalytic systems, such as the use of FeCl3/SiO2, has enabled the synthesis of multisubstituted imidazoles under mild and solvent-free conditions. nih.gov These heterogeneous catalysts are often recyclable, making the synthetic process more sustainable. nih.gov
Here is a data table summarizing different heterogeneous catalysts used for the synthesis of substituted imidazoles:
| Catalyst | Reaction Type | Key Advantages |
| MIL-101(Cr) | One-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles | Short reaction time, high yields, solvent-free, reusable catalyst |
| Fe3O4@FU nanocomposite | One-pot synthesis of tri- and tetra-substituted imidazoles | Excellent yields, short reaction times, chromatography-free purification |
| FeCl3/SiO2 | Synthesis of multisubstituted imidazoles from acetals and benzils | Mild and benign conditions, solvent-free, recyclable catalyst |
| NiCl2·6H2O on acidic alumina | Synthesis of 2,4,5-triaryl-imidazoles | Heterogeneous system, very good yields |
Table compiled from various sources. mdpi.comfrontiersin.orgnih.govresearchgate.net
Functional Materials for Optoelectronics and Other Technologies (e.g., Dyes, Organic Semiconductors)
The photophysical properties of imidazole derivatives make them interesting candidates for applications in optoelectronics. The extended π-system of the imidazole ring, combined with various substituents, can lead to materials with desirable electronic and optical properties.
Coordination polymers containing imidazole ligands have been investigated for their photoluminescent properties. nih.gov For example, zinc and cadmium coordination polymers have been shown to exhibit photoluminescence in the solid state at room temperature. nih.gov The luminescent properties of MOFs derived from 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid have also been discussed, suggesting their potential use in optical applications. nih.gov
Furthermore, the synthesis of imidazole-carbazole hybrids has been reported, and their photophysical properties have been studied. nih.gov These hybrid molecules exhibit solvent-dependent intramolecular charge transfer (ICT) phenomena, which is a key characteristic for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of innovative and environmentally friendly methods for synthesizing 2-(3,4-Dimethylphenyl)imidazole and its derivatives. While classical methods like the Debus-Radziszewski synthesis exist, contemporary research is moving towards greener and more efficient protocols. nih.govresearchgate.net
Key areas for exploration include:
Catalyst-Free Reactions: One promising approach involves the three-component condensation of a benzyl-type compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) in a refluxing solvent like ethanol (B145695), without the need for an added catalyst. nih.gov This "catalyzed-by-itself" method represents a step towards more sustainable chemical manufacturing.
Aerobic Oxidation Conditions: Diruthenium(II) catalysts have been shown to facilitate the direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols under aerobic conditions, with water as the only byproduct. rsc.org Adapting such methods for this compound would be a significant advancement in sustainable synthesis.
Advanced Catalytic Systems: The development of novel catalysts, such as magnetically supported Lewis acidic deep eutectic solvents (LADES@MNP), allows for efficient synthesis under solvent-free sonication. rsc.org These catalysts can be easily recovered and reused, adding to the sustainability of the process. rsc.org Copper(II) catalyzed reactions also present an efficient route for producing imidazole (B134444) derivatives. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Features | Potential Advantages for this compound | Source(s) |
|---|---|---|---|
| Catalyst-Free Condensation | Three-component, one-pot reaction in refluxing ethanol. | Simplicity, cost-effectiveness, reduced chemical waste. | nih.gov |
| Lactic Acid Promotion | Uses a biodegradable acid promoter at high temperatures. | Environmentally benign, uses a "green" solvent. | researchgate.net |
| Diruthenium(II) Catalysis | Direct synthesis from primary alcohols under aerobic conditions. | High atom economy, produces only water as a byproduct. | rsc.org |
| Magnetic Nanoparticle Catalyst | Lewis acidic deep eutectic solvent on a magnetic support; solvent-free sonication. | High efficiency, easy catalyst recovery and reuse. | rsc.org |
| Copper(II) Catalysis | One-pot, three-component reaction using a Cu(II) catalyst. | Good yields, effective for creating diverse derivatives. | researchgate.netnih.gov |
Deeper Elucidation of Biochemical Mechanisms and Molecular Targets
The imidazole core is present in many FDA-approved drugs, highlighting its therapeutic potential. nih.gov Derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. plantarchives.orgresearchgate.netbiolmolchem.com Future research on this compound should aim to identify its specific molecular targets and elucidate its mechanisms of action.
Potential research avenues include:
Enzyme Inhibition: Imidazole compounds can act as enzyme inhibitors by binding to active sites. Investigating the inhibitory potential of this compound against key enzymes in disease pathways is a critical next step. For instance, diimidazole analogues have been identified as potent inhibitors of PCSK9 and HMG-CoAR, enzymes central to cholesterol regulation. nih.gov
Receptor Agonism/Antagonism: Many imidazole-based drugs, such as xylometazoline (B1196259) and dexmedetomidine, function by targeting specific receptors, like α-adrenergic receptors. wikipedia.orgwikipedia.org Screening this compound against a panel of receptors could uncover novel therapeutic applications.
Targeting Protein-Protein Interactions: Some imidazole derivatives have been shown to disrupt protein-protein interactions, such as the binding of PCSK9 to the LDL receptor. nih.gov This mechanism is a promising area for the development of new therapeutics for cardiovascular diseases.
Anticancer Targets: Given that numerous imidazole derivatives are being investigated as anticancer agents, future studies should explore the effect of this compound on cancer-related targets like the Epidermal Growth Factor Receptor (EGFR), tubulin, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.govrsc.org
Table 2: Potential Molecular Targets for this compound-Based Research
| Target Class | Specific Example(s) | Potential Therapeutic Area | Source(s) |
|---|---|---|---|
| Enzymes | PCSK9, HMG-CoAR, EGFR, Thioredoxin Reductase | Cardiovascular Disease, Cancer | nih.govnih.govrsc.org |
| Receptors | α-Adrenergic Receptors | Decongestion, Sedation | wikipedia.orgwikipedia.org |
| Kinases | Glycogen Synthase Kinase-3β (GSK-3β) | Cancer | nih.gov |
| Protein-Protein Interactions | PCSK9/LDLR Interaction | Cardiovascular Disease | nih.gov |
Exploration of Advanced Material Applications
The unique electronic and structural properties of the imidazole ring make it a valuable component in material science. researchgate.netresearchgate.net Research should extend beyond biological applications to explore the potential of this compound in advanced materials.
Future directions could involve:
Non-Linear Optical (NLO) Materials: Imidazole derivatives have been studied for their NLO properties, which are crucial for applications in telecommunications and optical computing. researchgate.net The specific substitution pattern of this compound may enhance these properties.
Supramolecular Chemistry: The ability of the imidazole nitrogen atoms to participate in hydrogen bonding and coordination with metals makes it an excellent building block for supramolecular structures. nih.govnih.gov These organized assemblies could be used in sensing, catalysis, or the creation of novel crystalline materials.
Fluorescent Probes: Imidazole-based compounds have been developed as fluorescent probes for detecting metal ions like Cu2+ and biomolecules such as glutathione (B108866). researchgate.netnih.gov The this compound scaffold could be functionalized to create new, highly selective sensors for environmental or biomedical diagnostics.
Integration of High-Throughput Screening and Computational Design in Research
To accelerate the discovery of new applications for this compound, modern research methodologies must be employed. The integration of computational tools and high-throughput screening (HTS) is essential for efficiently exploring the vast chemical and biological space. technologynetworks.comnih.gov
Strategic approaches include:
Computational Design and Molecular Docking: In silico methods can be used to predict the binding affinity of this compound and its virtual derivatives against various biological targets. nih.govnih.govrsc.org This computational pre-screening helps in prioritizing compounds for synthesis and biological testing, saving time and resources. ontosight.ai Molecular docking and dynamics studies can provide insights into the stable binding interactions between the ligand and its target protein. researchgate.net
High-Throughput Screening (HTS): Once a library of derivatives based on the this compound scaffold is synthesized, HTS can be used to rapidly assay them against a multitude of biological targets. technologynetworks.comhebmu.edu.cn This allows for the identification of "hit" compounds with desired activities from a large pool of candidates. nih.gov
Pharmacokinetic Profiling (ADMET): In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. nih.gov Computational tools can assess the likely pharmacokinetic and toxicological profiles of novel derivatives, helping to identify candidates with favorable drug-like properties before extensive experimental work is undertaken.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and beyond.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(3,4-Dimethylphenyl)imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under thermal or solvent-free conditions. For example, allylation reactions (e.g., using allyl bromide) in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base have been effective for introducing substituents . Optimization includes adjusting catalyst loading (e.g., diethyl ammonium hydrogen phosphate) and reaction time to improve yield. Characterization via NMR and IR spectroscopy is critical to confirm purity and structural integrity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving substituent positioning. Programs like SHELXL refine crystal structures by analyzing dihedral angles and hydrogen-bonding interactions . For instance, non-planar conformations of imidazole rings (e.g., dihedral angles >25° with phenyl groups) can indicate steric effects from 3,4-dimethyl substituents . Complement with computational methods (DFT) to validate bond lengths and angles against experimental data .
Q. What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH and temperature?
- Methodological Answer : Use dynamic NMR to monitor tautomerism or protonation states in acidic/basic conditions. High-resolution mass spectrometry (HRMS) confirms molecular integrity under thermal stress (e.g., via thermogravimetric analysis). UV-Vis spectroscopy tracks π→π* transitions in the imidazole ring, which may shift with pH, indicating protonation at the N3 position .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like α2-adrenoceptors or cytochrome P450 enzymes. Use pharmacophore modeling to identify critical interactions (e.g., hydrogen bonding with the imidazole nitrogen). Validate predictions with in vitro assays, such as radioligand binding studies for receptor affinity .
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives with bulky substituents?
- Methodological Answer : For disordered structures (common with flexible 3,4-dimethylphenyl groups), employ twin refinement in SHELXL and use restraints for bond distances/angles. Compare multiple datasets collected at different temperatures to distinguish static vs. dynamic disorder. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π) that stabilize the lattice .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound’s antimicrobial potential?
- Methodological Answer : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the phenyl ring. Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution assays. Correlate minimum inhibitory concentrations (MICs) with Hammett σ values to quantify electronic effects. Molecular dynamics simulations can reveal membrane permeability trends .
Q. What experimental and computational approaches validate the compound’s role as a kinase inhibitor?
- Methodological Answer : Use fluorescence polarization assays to measure inhibition of ATP-binding pockets in kinases (e.g., EGFR). Combine with kinetic studies (e.g., IC₅₀ determination) and molecular dynamics simulations to analyze binding stability. Cross-validate with phosphoproteomics to identify downstream signaling changes in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
